Cas no 473981-11-2 (Forskolin G)

Forskolin G is a bioactive diterpenoid compound derived from the roots of Coleus forskohlii, a plant belonging to the Lamiaceae family. Its primary active constituent, forskolin, is known for its ability to directly stimulate adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism plays a critical role in modulating various physiological processes, including metabolic regulation and cellular signaling. Forskolin G is characterized by high purity and standardized potency, ensuring consistent performance in research and pharmaceutical applications. Its structural stability and solubility profile make it suitable for in vitro and in vivo studies, particularly in metabolic, cardiovascular, and endocrine research. The compound is rigorously tested for quality and compliance with analytical standards.
Forskolin G structure
Forskolin G structure
Product Name:Forskolin G
CAS No:473981-11-2
MF:C24H36O7
MW:436.53844833374
CID:837509
PubChem ID:12967001
Update Time:2025-06-07

Forskolin G Chemical and Physical Properties

Names and Identifiers

    • Forskolin G
    • (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-10-Hydroxy-3,4a,7,7,10a-pentamet hyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6-diyl diaceta te
    • [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate
    • (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • FS-9909
    • 1alpha-hydroxy-6beta,7beta-diacetoxy-8,13-epoxylabd-14-en-11-one
    • AKOS032962232
    • 473981-11-2
    • ((3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-6-yl) acetate
    • [ "" ]
    • Inchi: 1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1
    • InChI Key: KLAOOPRSOQWAOS-NHBJGEBFSA-N
    • SMILES: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CC[C@@H]([C@@]12C)O)OC(C)=O)OC(C)=O)=O

Computed Properties

  • Exact Mass: 436.24610348g/mol
  • Monoisotopic Mass: 436.24610348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 804
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 503.1±50.0 °C at 760 mmHg
  • Flash Point: 160.0±23.6 °C
  • PSA: 99.13000
  • LogP: 2.97580
  • Vapor Pressure: 0.0±2.9 mmHg at 25°C

Forskolin G Security Information

Forskolin G Pricemore >>

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